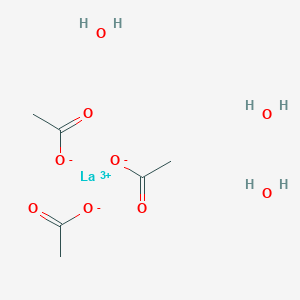
Lanthanum(III) acetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) acetate trihydrate is used in specialty glass and water treatment . It forms colorless crystals and dissolves in water . It also forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 .
Synthesis Analysis
Lanthanum acetate can be formed by the reaction of lanthanum (III) oxide and acetic anhydride: La2O3 + 3 (CH3CO)2O → 2La (CH3COO)3. It can also be made in a reaction of lanthanum oxide with 50% acetic acid: La2O3 + 6CH3COOH → 2La (CH3COO)3 + 3H2O .
Molecular Structure Analysis
The molecular formula of Lanthanum(III) acetate trihydrate is C6H9LaO6 . Its average mass is 316.038 Da and its monoisotopic mass is 315.946259 Da .
Chemical Reactions Analysis
Lanthanum(III) acetate trihydrate can act as a catalyst in transesterification reactions . A highly active dinuclear La(III) catalyst, which is prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, is effective for the practical transesterification of methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and much less-reactive methyl carbamates with 1°-, 2°-, and 3°-alcohols .
Physical And Chemical Properties Analysis
Lanthanum(III) acetate trihydrate forms colorless crystals . It dissolves in water and forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 . The molecular weight of Lanthanum(III) acetate trihydrate is 373.11 g/mol .
Applications De Recherche Scientifique
Organic Salts of Lanthanide Elements
The study by Misra, Misra, and Mehrotra (1963) investigated the reactions of anhydrous lanthanum and cerium(III) chlorides with various acetic compounds. In reactions involving acetic acid, acetic anhydrideacetic acid, and acetic anhydride, tri-acetates were the final products. This research contributes to the understanding of lanthanide chemistry, particularly involving lanthanum compounds like lanthanum(III) acetate trihydrate (Misra, S., Misra, T., & Mehrotra, R. C., 1963).
Lanthanide(III) Complexes with Phenanthroline
Frechette, Butler, Hynes, and Detellier (1992) explored the reactions between hexahydrated lanthanum(III) nitrate and 1,10-phenanthroline in acetonitrile solution. The study employed various spectroscopic methods, contributing to a deeper understanding of lanthanum(III) complexation, which could have implications for the study and use of lanthanum(III) acetate trihydrate (Frechette, M., Butler, I., Hynes, R., & Detellier, C., 1992).
Lanthanum(III) Porphyrin Complexes
Valicsek, Eller, and Horváth (2012) examined lanthanum(III) ions forming complexes with the 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin anion. Their research highlighted the unique properties of lanthanum(III) complexes, which are relevant for the understanding of lanthanum(III) acetate trihydrate's behavior in similar settings (Valicsek, Z., Eller, G., & Horváth, O., 2012).
Lanthanum Complexes with Bidentate Organic Bases
Yoshida, Kobayashi, and Ueno (1973) investigated bidentate uncharged organic base adducts of lanthanum(III) acetylacetonate. This research provides insights into the interactions and coordination behavior of lanthanum ions, which are crucial for understanding the chemistry of lanthanum(III) acetate trihydrate (Yoshida, I., Kobayashi, H., & Ueno, K., 1973).
Mécanisme D'action
Target of Action
Lanthanum(III) acetate trihydrate primarily targets plant cells . It enters leaf epidermal cells by endocytosis and acts systemically to improve the growth of the whole plant .
Mode of Action
Lanthanum(III) acetate trihydrate interacts with its targets by triggering systemic endocytosis from leaves to roots . This process requires AtrbohD-mediated reactive oxygen species production and jasmonic acid .
Biochemical Pathways
The compound affects the endocytosis pathway in plants . This systemic endocytosis impacts the accumulation of mineral elements and the development of roots .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the environment.
Result of Action
The result of the action of Lanthanum(III) acetate trihydrate is the promotion of plant growth . It improves the accumulation of mineral elements and the development of roots, consistent with the growth-promoting effects induced by aerially applied rare earth elements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lanthanum(III) acetate trihydrate. For instance, the compound’s solubility in water suggests that it can be easily distributed in aqueous environments.
Safety and Hazards
Propriétés
IUPAC Name |
lanthanum(3+);triacetate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.La.3H2O/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWYKDKEJNVAU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15LaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum(III) acetate trihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

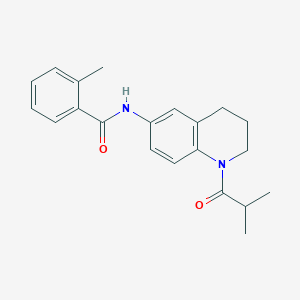
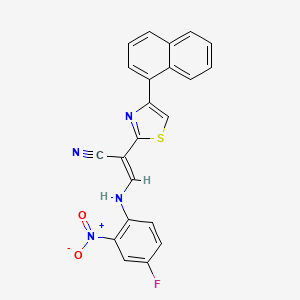

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
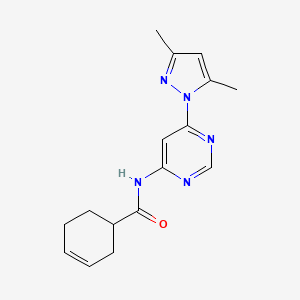
![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)
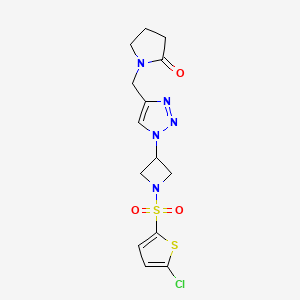
![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)